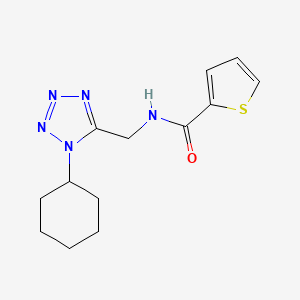

N-((1-环己基-1H-四唑-5-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

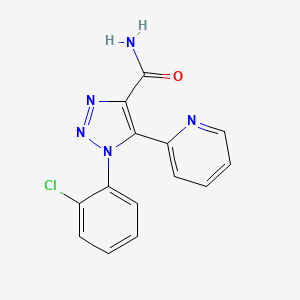

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” is a compound that contains a tetrazole ring system . Tetrazoles are used in various fields such as medicinal chemistry, agriculture, and photoimaging . They are also used in the preparation of imidoyl azides . This compound is offered by Benchchem for CAS No. 920440-52-4.

Synthesis Analysis

The synthesis of tetrazole derivatives like “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” has been a subject of interest in medicinal chemistry . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .Chemical Reactions Analysis

Tetrazoles, like “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide”, have been used in various chemical reactions. The most direct and convenient route to 5-substituted-1 H -tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .科学研究应用

光化学与工业应用

与 N-((1-环己基-1H-四唑-5-基)甲基)噻吩-2-羧酰胺密切相关的四唑衍生物的光化学行为已被研究,揭示了这些化合物光解为碳二亚胺的清洁过程。此过程涉及逸出二氮和硫,从而导致形成碳二亚胺作为唯一的光产物。通过光解实验证明了这种机制,涉及由二氮损失形成的 1,3-双自由基的中间体。这些化合物高度清洁的光分解为光稳定的最终产物,突出了它们作为各种应用(包括工业、农业和医药用途)的有前途的先导结构的潜力 (Alawode, Robinson, & Rayat, 2011)。

杂环化学与 N-、S、N- 和 Se、N- 杂环的合成

研究探索了源自活性亚甲基酰胺、硫代酰胺和硒代酰胺的广泛的非环和杂环底物的氨甲基化,从而合成出多种杂环。这包括 1,3,5-噻(硒)二嗪、3,7-二氮杂双环[3.3.1]壬烷和其他复杂的杂环结构的创建。此类工作突出了涉及 N-((1-环己基-1H-四唑-5-基)甲基)噻吩-2-羧酰胺等化合物的反应在合成具有生物活性的化合物方面的多功能性,其中一些化合物已显示出抗病毒、促醒、抗炎和解热活性 (Dotsenko et al., 2019)。

用于药物设计的晶体结构分析

已确定相关化合物的晶体结构以促进药物设计和合成。例如,N-对甲苯基-2-乙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酰胺的 X 射线衍射合成和表征突出了结构分析在理解分子间相互作用中的重要性,这对于设计具有所需生物活性的化合物至关重要 (Analytical Sciences: X-ray Structure Analysis Online, 2004)。

作用机制

Target of Action

The primary targets of the compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide are currently unknown. The compound belongs to the class of tetrazoles, which are known to exhibit a wide range of biological activities . .

Mode of Action

Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They can stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .

Pharmacokinetics

Tetrazolate anions, a form of tetrazoles, are known to be more soluble in lipids than carboxylic acids, which may allow the compound to penetrate more easily through cell membranes .

Result of Action

Given the diverse biological activities of tetrazoles, the compound could potentially influence a range of cellular processes .

属性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFUYVWAFLTYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)

![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2855745.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)

![5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2855754.png)

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)

![2-[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B2855757.png)

![ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2855758.png)